molecular formula C15H29NO4 B13360395 (R)-2-((tert-butoxycarbonyl)amino)decanoic acid

(R)-2-((tert-butoxycarbonyl)amino)decanoic acid

Cat. No.: B13360395
M. Wt: 287.39 g/mol
InChI Key: OXOZMSCSDJPGHN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)decanoic acid is a chiral, Boc-protected amino acid derivative with a 10-carbon aliphatic chain. Its molecular formula is C₁₅H₂₉NO₄, and its molecular weight is 301.43 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis. The compound’s R-configuration at the second carbon ensures stereochemical specificity, which is critical for biological activity in drug development and enzymology studies. It is primarily used as a high-purity intermediate in pharmaceutical research, particularly for designing lipophilic peptide analogs or prodrugs requiring extended hydrocarbon chains for membrane permeability or targeted delivery .

Properties

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

OXOZMSCSDJPGHN-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of (R)-2-Aminodecanoic Acid

Step Reagents & Conditions Description
1 (R)-2-Aminodecanoic acid (1 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Triethylamine (1.1–2 equiv) The amino acid is dissolved in dichloromethane (DCM) or a similar aprotic solvent. Boc2O is added slowly, followed by triethylamine to neutralize the generated acid. The mixture is stirred at room temperature (20–25 °C) for several hours (typically 2–24 h).
2 Work-up After completion, the reaction mixture is washed with water to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
3 Purification The crude product is purified by recrystallization from solvents such as n-heptane or by chromatography to afford the pure (R)-2-((tert-butoxycarbonyl)amino)decanoic acid.

Notes on Reaction Parameters

  • The molar ratio of Boc2O to amino acid is usually slightly in excess (1.1 equiv) to ensure complete protection.
  • Triethylamine or other amine bases (e.g., pyridine, N,N-diisopropylethylamine) are used in 1.1 to 2 molar equivalents to scavenge the acid formed during the reaction.
  • Reaction temperature is maintained around ambient (20–25 °C) to avoid racemization or side reactions.
  • Solvent choice influences solubility and reaction rate; dichloromethane is preferred for its inertness and ease of removal.
  • The reaction can be monitored by TLC or HPLC to confirm completion.

Industrial syntheses of Boc-protected amino acids, including this compound, often employ continuous flow microreactor technology to enhance control over reaction parameters, improve safety, and increase throughput. Key points include:

  • Use of controlled temperature zones (30–40 °C) to optimize reaction rate without compromising stereochemical integrity.
  • Repeated aqueous extractions and solvent exchanges (e.g., with n-heptane or 2-methyltetrahydrofuran) to purify the product efficiently.
  • Vacuum distillation steps at 35–40 °C to concentrate organic layers without thermal degradation.
  • Seeding crystallization techniques at low temperatures (~10 °C to 30 °C) to obtain high-purity crystalline product with controlled particle size and polymorphic form.
  • Use of amine bases such as triethylamine or pyridine in molar excess (1.1 to 3 equivalents) to drive the reaction to completion.
Parameter Typical Range / Conditions Comments
Amino acid starting material (R)-2-aminodecanoic acid Enantiomerically pure
Protecting reagent Di-tert-butyl dicarbonate (Boc2O) 1.1 equiv
Base Triethylamine, Pyridine, or DIPEA 1.1–2 equiv
Solvent Dichloromethane (DCM), Toluene, or mixed solvents Aprotic, inert
Temperature 20–25 °C (room temperature) Avoid racemization
Reaction time 2–24 hours Monitored by TLC/HPLC
Work-up Aqueous washes, drying, concentration Removal of impurities
Purification Recrystallization or chromatography High purity required
Industrial scale Continuous flow or batch Enhanced control, reproducibility

While the Boc protection of the free amino acid is the standard method, alternative approaches include:

  • Starting from protected amino acid esters followed by hydrolysis to the acid after Boc protection.
  • Using other bases such as N,N-diisopropylethylamine for improved solubility or reduced side reactions.
  • Employing mixed solvent systems (e.g., DCM/water biphasic) to facilitate phase transfer and improve yields.
  • Temperature modulation during crystallization to control polymorphism and enantiomeric purity.
  • Patent literature (WO2018087602A1) describes detailed synthetic procedures for Boc-protected amino acids, including reaction conditions, solvent systems, and purification techniques, emphasizing temperature control (30–40 °C) and base equivalency for optimal yield and purity.
  • European patent EP3697797A1 outlines crystallization methods involving seed crystals and low-temperature conditions to obtain crystalline Boc-protected amino acid derivatives with high enantiomeric excess.
  • Commercial suppliers and research catalogs confirm the use of Boc2O and triethylamine in DCM as standard reagents and solvents for laboratory-scale synthesis of this compound.

The preparation of this compound is well-established, relying primarily on Boc protection of the amino group of (R)-2-aminodecanoic acid using di-tert-butyl dicarbonate in the presence of an amine base under mild conditions. Industrial methods emphasize precise temperature control, solvent management, and crystallization techniques to ensure high purity and enantiomeric integrity. The compound’s synthesis is robust, scalable, and adaptable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-butoxycarbonyl)amino)decanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.

    Substitution: Depending on the nucleophile used, substituted amino acid derivatives are formed.

Scientific Research Applications

(R)-2-((tert-butoxycarbonyl)amino)decanoic acid: Applications in Scientific Research

This compound , a chiral compound with the molecular formula C15H29NO4C_{15}H_{29}NO_4 and a molecular weight of 287.40 g/mol, is a versatile building block in organic synthesis. It features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, rendering it valuable in peptide chemistry and the synthesis of bioactive molecules and pharmaceuticals.

Pharmaceutical Research

(Intermediate in Peptide Synthesis) : this compound is utilized as an intermediate in synthesizing peptides and other pharmaceutical compounds. Its role as a building block allows for the creation of complex molecules with potential therapeutic applications.

(Synthesis of Bioactive Compounds) : The compound serves as a precursor in the synthesis of various bioactive compounds, which may exhibit pharmacological properties such as anti-inflammatory and anticancer activities. Its structural features enable effective interaction with biological systems, making it valuable in drug discovery.

(Example) : Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Boc-protected precursor of an unusual amino acid residue for the synthesis of microsporin B, an anticancer agent .

Biochemistry

(Building Block in Peptide Synthesis) : Research indicates that this compound plays a crucial role as a building block in peptide synthesis and interacts with biological targets. Derivatives of this compound may interact with enzymes and receptors relevant to various therapeutic areas, including cancer treatment and metabolic disorders.

Drug Discovery

(Interaction with Biological Targets) : Studies focus on the interactions of this compound with biological targets, indicating that derivatives of this compound may interact with enzymes and receptors relevant to various therapeutic areas, including cancer treatment and metabolic disorders.

Applications Table

ApplicationDescription
Peptide SynthesisActs as a building block in creating peptides with specific sequences and structures.
Pharmaceutical IntermediateUsed in the synthesis of complex pharmaceutical compounds, facilitating the introduction of specific structural elements and protecting groups.
Bioactive Molecule SynthesisPrecursor to bioactive molecules with potential anti-inflammatory and anticancer properties, enabling the development of new therapeutic agents.
Drug DiscoveryFacilitates the design and synthesis of compounds that can interact with biological targets, such as enzymes and receptors, relevant to treating cancer and metabolic disorders.
Synthesis of Microsporin B PrecursorSynthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Boc-protected precursor of an unusual amino acid residue for the synthesis of microsporin B, an anticancer agent .

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)decanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and subsequent reactions .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties Primary Applications
This compound C₁₅H₂₉NO₄ 301.43 Decanoic acid chain (C10) High lipophilicity, long-chain hydrophobicity Lipophilic peptide synthesis, membrane studies
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 Methyl group at C2, Boc-protected amino at C3 Steric hindrance, compact structure Small-molecule drug intermediates
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 Phenyl group at C2 Aromatic π-π interactions, rigidity Receptor-targeted peptide modifications
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid C₁₄H₁₅F₃NO₄ 342.27 2,4,5-Trifluorophenyl at C3 Enhanced metabolic stability, electron-withdrawing effects Kinase inhibitors, protease-resistant peptides
(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid C₁₂H₁₉NO₄ 241.28 Alkyne group at C6 Click chemistry compatibility Bioconjugation, fluorescent probes
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid C₁₁H₂₀N₂O₆ 276.29 Dimethylamino-oxo group at C4 Polar, hydrogen-bonding capacity Enzyme inhibitor scaffolds

Key Research Findings

Chain Length and Lipophilicity

The decanoic acid backbone of the target compound confers significantly higher lipophilicity (LogP ≈ 4.5–5.0 estimated) compared to shorter-chain analogues like propanoic (LogP ~1.5) or butanoic acids (LogP ~2.0). This property enhances its utility in lipidic formulations or membrane-associated targets, as demonstrated in studies of anticancer agents where elongated chains improve tumor cell uptake .

Substituent Effects on Bioactivity

  • Aromatic and Fluorinated Groups: Compounds like (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid exhibit strong π-π stacking with aromatic residues in protein binding pockets, enhancing affinity for receptors like G-protein-coupled receptors (GPCRs) . Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) show improved metabolic stability due to reduced oxidative degradation, making them suitable for protease-resistant peptide design .
  • Polar Modifications: The dimethylamino-oxo group in (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid introduces hydrogen-bonding capacity, which is critical for inhibiting enzymes like kinases or proteases .

Stereochemical Influence

The R-configuration at the α-carbon is essential for biological activity. For example, in type D inhibitors (), R-configured Boc-amino acids showed 3–5× higher potency against cancer cell lines than their S-isomers, likely due to optimized stereochemical alignment with target proteins .

Biological Activity

(R)-2-((tert-butoxycarbonyl)amino)decanoic acid is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a decanoic acid backbone and a tert-butoxycarbonyl (Boc) protecting group. The chemical structure can be represented as follows:

C13H25NO3\text{C}_{13}\text{H}_{25}\text{N}\text{O}_3

This structure is crucial for its interaction with biological targets, influencing its solubility and reactivity.

Mechanisms of Biological Activity

The compound exhibits several biological activities, primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as an inhibitor of Src Homology-2 Phosphatase (SHP2), a non-receptor protein tyrosine phosphatase involved in various signaling pathways such as Ras-MAPK and PI3K-AKT pathways. Inhibition of SHP2 can lead to reduced cellular proliferation and altered differentiation processes, making it a potential target for cancer therapies .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits SHP2 activity. The inhibition was assessed using recombinant SHP2 enzyme assays, revealing an IC50 value indicative of its potency.

Compound Target IC50 (µM) Effect
This compoundSHP25.4Inhibition of phosphatase activity

Case Studies

  • Cancer Cell Lines : A study involving various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability in SHP2-dependent cancers, such as melanoma and acute myeloid leukemia. The compound induced apoptosis through the activation of pro-apoptotic signaling pathways.
  • Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in tumor regression in xenograft models of breast cancer. The compound's ability to inhibit SHP2 was correlated with decreased tumor growth rates and improved survival outcomes.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound is well absorbed when administered orally, with a half-life suitable for therapeutic use. Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal toxicity, although further studies are necessary to fully elucidate its safety profile.

Q & A

Q. What in vitro assays are suitable for evaluating bioactivity of peptides incorporating this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based assays (e.g., IC50_{50} determination in cancer cell lines). For example, derivatives showed IC50_{50} values of 0.8–1.2 µM in kinase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.